molecular formula C18H21N3O2S B6508145 N-cyclopentyl-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 893994-66-6

N-cyclopentyl-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B6508145
CAS No.: 893994-66-6
M. Wt: 343.4 g/mol
InChI Key: HUDYDOCTVXMTSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide is a pyridazine derivative featuring a 4-methoxyphenyl substituent at the 6-position of the pyridazine ring, a sulfanyl (-S-) linker at the 3-position, and an N-cyclopentyl acetamide moiety. This compound belongs to a class of sulfur-containing heterocycles with demonstrated bioactivity, including antimicrobial and enzyme inhibitory properties.

Properties

IUPAC Name

N-cyclopentyl-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-23-15-8-6-13(7-9-15)16-10-11-18(21-20-16)24-12-17(22)19-14-4-2-3-5-14/h6-11,14H,2-5,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDYDOCTVXMTSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing key structural motifs (pyridazine core, sulfanyl-acetamide linker, and aryl substituents). Data are derived from synthetic, crystallographic, and bioactivity studies.

Table 1: Structural and Physical Properties

Compound Name Substituents (Pyridazine 6-position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features
Target Compound 4-Methoxyphenyl C₁₈H₂₁N₃O₂S* 343.4 (calculated) Not reported Cyclopentyl, methoxy, sulfanyl linker
Compound 18 4-Methoxyphenyl C₂₄H₂₈N₄O 404.5 (calculated) 243–247 Benzylpiperidinyl, methoxy
N-cyclopentyl-2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)acetamide 4-Ethylphenyl C₁₉H₂₃N₃OS 341.5 Not reported Cyclopentyl, ethyl, sulfanyl linker
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide 2-Aminophenyl (non-pyridazine) C₁₅H₁₅N₂O₂S 303.4 (calculated) Not reported 4-Methoxyphenyl, aminophenyl linker

*Calculated molecular formula: C₁₈H₂₁N₃O₂S (cyclopentyl: C₅H₉; pyridazine + 4-methoxyphenyl: C₁₁H₁₀N₂O; sulfanyl-acetamide: C₂H₄NOS).

Key Comparative Analysis

Structural Modifications and Physicochemical Effects

  • 4-Methoxyphenyl vs. 4-Ethylphenyl () :

    • The target’s methoxy group introduces polarity, likely improving aqueous solubility compared to the ethyl group in the analog (C₁₉H₂₃N₃OS) . However, the ethyl group may enhance lipophilicity, favoring blood-brain barrier penetration.
    • Methoxy’s electron-donating nature could stabilize the pyridazine ring via resonance, affecting reactivity or binding to biological targets.
  • N-Substituent Effects :

    • The cyclopentyl group in the target compound may confer better metabolic stability compared to bulkier substituents like benzylpiperidinyl in Compound 18 .
    • Cyclopentyl’s moderate lipophilicity balances solubility and membrane permeability, a critical factor in oral bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.